molecular formula C18H14ClN3O4 B10970276 (2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

(2E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one

Cat. No.: B10970276
M. Wt: 371.8 g/mol
InChI Key: XBKMNRFODCAAEO-QPJJXVBHSA-N
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Description

(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Ammonia, thiols, alkoxides

Major Products Formed

    Reduction of Nitro Group: Formation of an amine derivative

    Reduction of Carbonyl Group: Formation of an alcohol derivative

    Substitution of Chlorine: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
  • (E)-3-[5-(2-CHLORO-5-METHOXYPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

(E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C18H14ClN3O4/c1-2-21-16(9-10-20-21)17(23)7-4-13-5-8-18(26-13)14-11-12(22(24)25)3-6-15(14)19/h3-11H,2H2,1H3/b7-4+

InChI Key

XBKMNRFODCAAEO-QPJJXVBHSA-N

Isomeric SMILES

CCN1C(=CC=N1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CCN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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